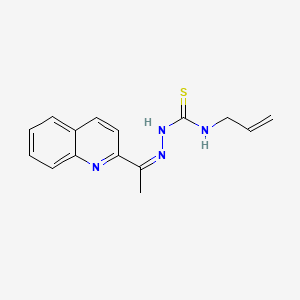![molecular formula C15H14ClN3O B11843290 7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the bicyclic compound through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Electrophilic substitution reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom on the phenyl ring.
Cyclocondensation reactions: The synthesis itself involves cyclocondensation, which is a key reaction type for forming the pyrrolopyrimidine structure.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide, t-butanol, and aryl nitriles. The reactions are typically carried out under reflux conditions to ensure complete cyclization and condensation .
Major Products Formed
The major product formed from these reactions is the desired pyrrolopyrimidine compound. Depending on the specific reaction conditions and reagents used, various derivatives and analogs can also be synthesized.
Scientific Research Applications
7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a selective inhibitor of various enzymes and receptors, including JAK1. Its unique structure allows for the design of analogs with improved pharmacological properties.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For example, as a JAK1 selective inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating downstream signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and anti-proliferative activities.
Properties
Molecular Formula |
C15H14ClN3O |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14ClN3O/c1-8-9(2)19(12-6-4-11(16)5-7-12)14-13(8)15(20)18-10(3)17-14/h4-7H,1-3H3,(H,17,18,20) |
InChI Key |
IWZZCBQBZNHWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
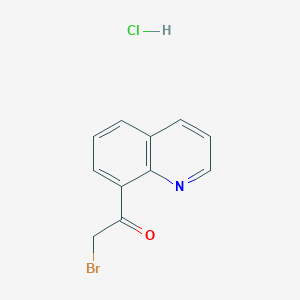

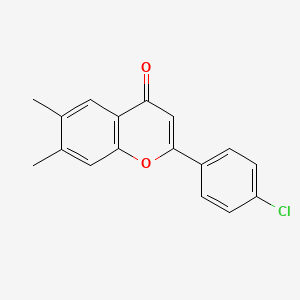
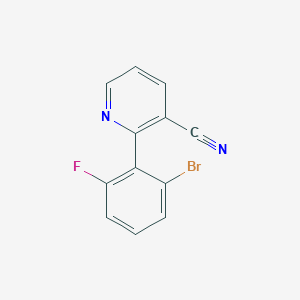
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
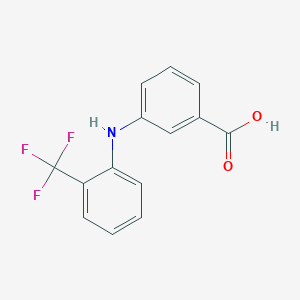
![(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)

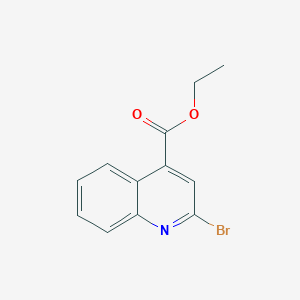

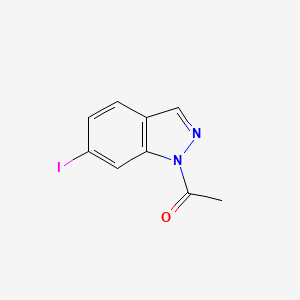
![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)
